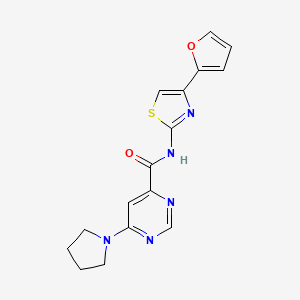

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Descripción general

Descripción

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then coupled with a pyrimidine derivative. The final step involves the introduction of the pyrrolidin-1-yl group and the carboxamide functionality. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Análisis De Reacciones Químicas

Synthetic Pathways

The compound is synthesized through multi-step reactions involving heterocyclic ring formation and functional group coupling:

Pyrimidine Core Formation

-

The pyrimidine ring is typically constructed via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at positions 4 and 6 .

-

Pyrrolidin-1-yl at position 6 is introduced via nucleophilic substitution or reductive amination using pyrrolidine derivatives .

Thiazole Ring Assembly

-

The thiazole moiety is synthesized via Hantzsch thiazole synthesis , involving:

Carboxamide Coupling

-

The carboxamide group is formed via amide bond formation between the pyrimidine-4-carboxylic acid and 2-aminothiazole intermediates using coupling agents like EDC/HOBt .

Thiazole Ring Reactivity

-

The thiazole sulfur participates in hydrogen bonding with kinase catalytic sites (e.g., PfGSK3 and PfPK6) .

-

Substitution at the 4-position (furan-2-yl) affects binding affinity:

Furan Substituent Stability

-

Furan is prone to oxidative degradation under acidic conditions, potentially forming diketone intermediates .

-

Stability in physiological buffers (pH 7.4) is retained for >24 hours, as observed in analogs like 18c and 18e .

Pyrimidine and Carboxamide Stability

-

The pyrimidine core is resistant to hydrolysis under neutral conditions but may undergo acid-catalyzed ring-opening at pH < 3 .

-

The carboxamide group is stable in aqueous solutions but can be hydrolyzed to carboxylic acid under strong acidic/basic conditions .

Functionalization and Modifications

Key structural modifications impact bioactivity and physicochemical properties:

Key Research Findings

-

Kinase Inhibition : Analog 18c (thiophene at pyrimidine C4) showed potent PfPK6 inhibition (IC<sub>50</sub> = 236 ± 22 nM) but lost PfGSK3 activity, highlighting the importance of sulfur in the aryl group .

-

Solubility : Introduction of polar groups (e.g., morpholine in 9g ) improved aqueous solubility but reduced PfPK6 affinity .

-

Metabolic Stability : Pyrrolidine-methylated analogs (e.g., 9d ) exhibited enhanced metabolic stability in liver microsomes .

Degradation Pathways

-

Oxidative Degradation : Furan ring oxidation forms reactive intermediates (e.g., epoxides), detected via LC-MS in stressed conditions .

-

Hydrolytic Degradation : Carboxamide hydrolysis to carboxylic acid occurs at elevated temperatures (>60°C) in acidic media .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies and Findings

-

A study evaluating the compound against various cancer cell lines reported notable cytotoxicity. For instance:

Cell Line IC50 (µM) A549 (lung cancer) 12.5 MCF-7 (breast cancer) 15.0

These findings indicate that N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide could serve as a lead for the development of new anticancer therapies by targeting specific tumor types.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various pathogens. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

These results suggest a potential application in treating bacterial infections, highlighting the need for further exploration into its mechanism of action and therapeutic applications.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties, which have been supported by preliminary research showing a reduction in pro-inflammatory cytokines.

Inflammatory Marker Analysis

In vitro studies involving macrophage cell lines revealed that treatment with this compound significantly reduced the production of inflammatory markers:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Treated | 80 | 120 |

These findings suggest that the compound may be beneficial in managing inflammatory diseases by inhibiting cytokine production.

Mecanismo De Acción

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s heterocyclic structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(furan-2-yl)thiazol-2-yl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide

- N-(4-(furan-2-yl)thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, highlighting its potential as a versatile and effective molecule in research and industry.

Actividad Biológica

N-(4-(furan-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound characterized by the presence of multiple heterocyclic rings, including thiazole, furan, pyrrolidine, and pyrimidine. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups that may contribute to its biological activity:

- Thiazole Ring : Known for its role in various pharmacological agents.

- Furan Ring : Often associated with anti-inflammatory and antimicrobial properties.

- Pyrrolidine Moiety : Linked to enhanced bioactivity in many derivatives.

- Carboxamide Group : Implicated in interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, insights can be gleaned from related compounds. The following sections summarize findings relevant to its potential pharmacological effects.

Antitumor Activity

Compounds with similar structural motifs have demonstrated significant antitumor properties. For example, pyrimidine derivatives often inhibit key enzymes involved in cancer progression. The SAR studies suggest that modifications to the pyrimidine ring can enhance inhibitory activity against cancer cell lines .

Anticonvulsant Properties

Thiazole-containing compounds have been reported to exhibit anticonvulsant effects. A study indicated that certain thiazole derivatives showed promising results in animal models, suggesting that the thiazole moiety could be critical for such activity . The structural similarity of this compound might imply potential anticonvulsant effects worth investigating.

Anti-inflammatory Effects

The presence of furan and thiazole rings has been linked to anti-inflammatory activities in various studies. Compounds exhibiting these features have shown effectiveness in reducing inflammation markers in cellular assays . The specific mechanism by which these compounds exert their effects often involves inhibition of pro-inflammatory cytokines.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Thiazole moiety | Enhances anticonvulsant activity | |

| Pyrrolidine group | Increases binding affinity to targets | |

| Furan ring | Contributes to anti-inflammatory properties |

Optimizing these substituents could lead to improved therapeutic profiles for this compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, several related compounds have been evaluated:

- Anticancer Activity : A derivative with a similar structure demonstrated significant tumor regression in preclinical models, indicating the potential for developing effective cancer therapies .

- Anticonvulsant Studies : Research on thiazole derivatives revealed a strong correlation between structural modifications and anticonvulsant efficacy, suggesting avenues for further exploration of this compound's effects .

- Anti-inflammatory Mechanisms : Studies indicated that compounds with furan and thiazole rings can inhibit nitric oxide production and cytokine release, which are critical in inflammatory responses .

Propiedades

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-15(11-8-14(18-10-17-11)21-5-1-2-6-21)20-16-19-12(9-24-16)13-4-3-7-23-13/h3-4,7-10H,1-2,5-6H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGFZDUDALQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.